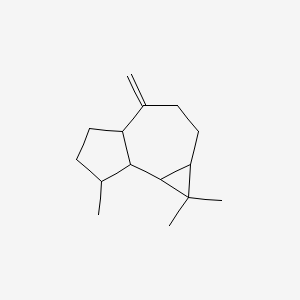
Sulfatide (bovine) (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Sulfatides are endogenous sulfoglycolipids found in various biological systems, including the central and peripheral nervous systems, pancreas, and immune system .
- They result from the combination of ceramide and UDP-galactose in the endoplasmic reticulum, followed by sulfation in the Golgi apparatus.
Preparation Methods
Synthetic Routes: Sulfatides can be synthesized by combining ceramide (a lipid) with UDP-galactose.
Chemical Reactions Analysis
Reactions Undergone: Sulfatides can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the fatty acid chain lengths of the ceramide portion.
Major Products: The products formed vary based on the specific reaction and fatty acid chain lengths.
Scientific Research Applications
In Biology and Medicine: Sulfatides play roles in myelin sheaths (oligodendrocytes and Schwann cells), pancreatic β-cells (inhibiting insulin release), and immune responses.
In Industry:
Mechanism of Action
Targets and Pathways: Sulfatides’ effects are context-dependent, but they likely involve interactions with cell membranes, signaling pathways, and immune responses.
Comparison with Similar Compounds
Uniqueness: Sulfatides are distinct due to their specific sulfation pattern and fatty acid chain lengths.
Similar Compounds: Other sulfoglycolipids, such as gangliosides and cerebrosides, share some structural features but differ in sulfation patterns and functions.
Properties
Molecular Formula |
C42H80NNaO11S |
|---|---|
Molecular Weight |
830.1 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] sulfate |
InChI |
InChI=1S/C42H81NO11S.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42;/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51);/q;+1/p-1/b31-29+;/t35-,36+,37+,39-,40+,41-,42+;/m0./s1 |
InChI Key |
HUOFJWSVVQRJNT-OPQWXTTGSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)C(C=CCCCCCCCCCCCCC)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


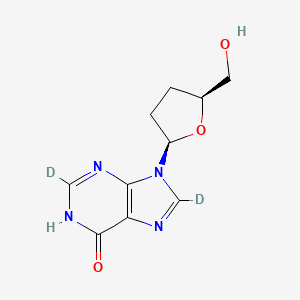
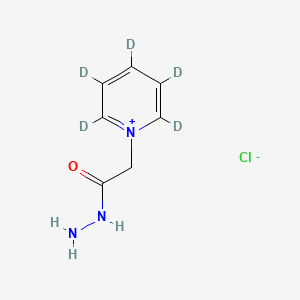
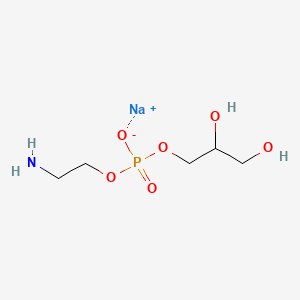

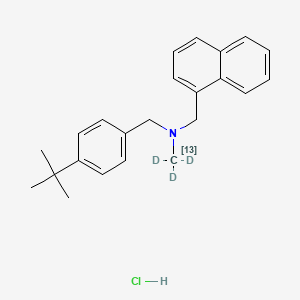



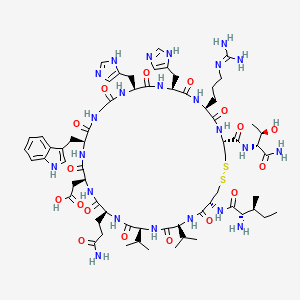
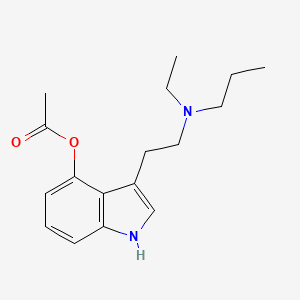
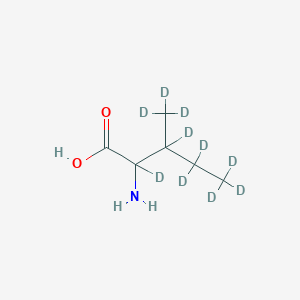

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823268.png)
